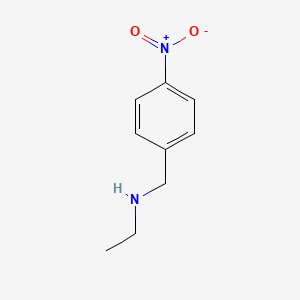

N-(4-nitrobenzyl)ethanamine

Description

Properties

IUPAC Name |

N-[(4-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBKFFVPLITHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for N 4 Nitrobenzyl Ethanamine

Reductive Amination Approaches

Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This process typically occurs in a one-pot reaction where a carbonyl compound first reacts with an amine to form an imine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comarkat-usa.org This methodology avoids the issue of multiple alkylations that can plague direct alkylation methods. masterorganicchemistry.com

The direct synthesis of N-(4-nitrobenzyl)ethanamine can be achieved by the reductive amination of 4-nitrobenzaldehyde (B150856) with ethanamine (ethylamine). In this reaction, the ethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This initial addition is followed by dehydration to form an N-(4-nitrobenzylidene)ethanamine (a Schiff base or imine) intermediate. Subsequent reduction of this imine C=N double bond yields the final secondary amine product, this compound. The success of this one-pot process hinges on using a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.com

The choice of reducing agent and reaction conditions is critical for optimizing the yield and purity of the product in reductive amination. arkat-usa.org Several systems are commonly employed, each with specific advantages.

Sodium Borohydride (B1222165) (NaBH₄) : This is a common and cost-effective reducing agent. However, since it can also reduce the starting aldehyde, it is typically added after allowing sufficient time for the imine to form. masterorganicchemistry.comcommonorganicchemistry.com The reaction is often carried out in alcoholic solvents like methanol or ethanol (B145695). commonorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Often referred to as STAB, this is a milder and more selective reducing agent than sodium borohydride. organic-chemistry.org It is particularly effective for reductive aminations and is less likely to reduce the starting aldehyde. Due to its sensitivity to water, reactions using STAB are typically performed in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). commonorganicchemistry.com

Hydrogen Gas with Palladium on Carbon (H₂/Pd/C) : Catalytic hydrogenation is another effective method. organic-chemistry.org This process involves reacting the aldehyde and amine under an atmosphere of hydrogen gas in the presence of a palladium catalyst supported on carbon. organic-chemistry.org A key consideration for this specific synthesis is the potential for the catalyst to also reduce the nitro group on the aromatic ring. Careful control of reaction conditions, such as hydrogen pressure and temperature, is necessary to selectively reduce the imine while leaving the nitro group intact. Noble metal catalysts like palladium can perform this reduction under relatively mild conditions (e.g., room temperature to 100°C) and low hydrogen pressures. frontiersin.org

Table 1: Comparison of Catalyst Systems for Reductive Amination

| Catalyst System | Typical Solvents | Key Considerations |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Added after imine formation to prevent aldehyde reduction. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective reagent; sensitive to water. commonorganicchemistry.comorganic-chemistry.org |

Nucleophilic Substitution Strategies

Nucleophilic substitution provides an alternative route to this compound. This pathway involves the displacement of a leaving group on the benzyl (B1604629) carbon by an amine nucleophile.

This method utilizes 4-nitrobenzyl chloride as the electrophile and ethanamine as the nucleophile. nih.gov The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of ethanamine attacks the benzylic carbon, displacing the chloride ion. The presence of the electron-withdrawing nitro group at the para position makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. To drive the reaction to completion and neutralize the hydrogen chloride formed as a byproduct, at least two equivalents of ethanamine or one equivalent of ethanamine and a non-nucleophilic base are typically used.

The efficiency of the nucleophilic substitution reaction is significantly influenced by the choice of solvent and the basicity of the reaction medium.

Solvents : Polar aprotic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for this type of Sₙ2 reaction. These solvents can solvate the cation but not the nucleophile (amine), leaving the amine's nucleophilicity high. rsc.orgrsc.org They facilitate the displacement of the leaving group without interfering with the nucleophile.

Basic Conditions : The reaction generates hydrochloric acid, which can protonate the starting ethanamine, converting it into a non-nucleophilic ammonium (B1175870) salt. To prevent this, a base is required. An excess of the reactant amine (ethanamine) can serve this purpose. Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be added to the reaction mixture. The base neutralizes the acid, ensuring that a sufficient concentration of the free amine nucleophile is available to react with the 4-nitrobenzyl chloride, thereby improving the reaction rate and yield.

Table 2: Conditions for Nucleophilic Substitution

| Parameter | Preferred Condition | Rationale |

|---|---|---|

| Solvent | Polar Aprotic (e.g., Acetonitrile, DMF) | Enhances nucleophilicity of the amine and stabilizes the transition state. rsc.org |

Indirect Synthetic Routes via Precursor Modification

Besides direct methods, this compound can be synthesized through multi-step sequences that involve modifying a precursor molecule. One such strategy begins with the acylation of β-phenylethylamine with an acylating agent like acetic anhydride to protect the amino group. google.com The resulting N-acetyl-β-phenylethylamine is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids. This reaction selectively introduces a nitro group at the para position of the benzene (B151609) ring due to the ortho,para-directing nature of the alkyl group. The final step involves the deprotection of the acetyl group under acidic conditions to yield p-nitrophenylethylamine. google.com While this produces an isomer of the target compound, a similar strategy could be envisioned starting from a different precursor.

Another indirect route could involve the reduction of an amide precursor. For instance, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride. orgsyn.org This acid chloride can then react with ethanamine to form the amide N-ethyl-4-nitrobenzamide. Subsequent reduction of the amide carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired this compound.

Nitration of Benzylamine (B48309) to Related N-(4-nitrobenzyl)amine Species

The direct nitration of benzylamine serves as a pathway to nitrobenzylamine isomers. This process typically employs a nitrating agent, such as a mixed acid solution of nitric and sulfuric acid. The reaction yields a mixture of ortho, meta, and para-substituted isomers of nitrobenzylamine. google.com The relative proportions of these isomers can vary, with the m- and p-isomers often forming in significant amounts, while the o-isomer is generally a minor product. google.com The inorganic acid salts of the resulting nitrobenzylamine mixture, such as nitrates or sulfates, can then be isolated. google.com

Synthesis Involving 4-Nitrophenyl Ethylamine (B1201723) Hydrochloride from Phenylethylamine

A related but distinct compound, 4-nitrophenethylamine hydrochloride, is synthesized from phenylethylamine. A common industrial method involves first protecting the amino group of phenylethylamine, for example, through acetylation with acetic anhydride. chemicalbook.comgoogle.com This N-acetylated intermediate is then subjected to nitration. The nitration is typically carried out using a mixed acid solution (concentrated nitric acid and concentrated sulfuric acid) at controlled temperatures, often starting at 0°C. chemicalbook.comgoogle.comgoogle.com

Following the nitration step, which primarily yields the para-nitro isomer due to the directing effect of the side chain, the protective acyl group is removed. google.com This deprotection is usually achieved by acid hydrolysis, for instance, by heating with hydrochloric acid in a solvent like ethanol. google.comchemicalbook.com The final product, 4-nitrophenethylamine hydrochloride, is then isolated, often through crystallization upon cooling. google.comchemicalbook.com This multi-step process is designed to avoid side reactions and improve the yield of the desired 4-nitro isomer. chemicalbook.com

| Synthesis Step | Reagents | Purpose |

| Amine Protection | β-phenylethylamine, Acetic anhydride | Protects the amine group to control the nitration position. chemicalbook.comgoogle.com |

| Nitration | N-acetyl-phenylethylamine, Concentrated Nitric Acid, Concentrated Sulfuric Acid | Introduces a nitro group onto the phenyl ring, primarily at the para position. chemicalbook.comgoogle.com |

| Deprotection | N-acetyl-4-nitrophenylethylamine, Hydrochloric Acid, Ethanol | Removes the acetyl protecting group to yield the final amine hydrochloride salt. google.comchemicalbook.com |

Utilization of 4-Nitrobenzyl Chloroformate in Related Carbamate (B1207046) Syntheses

4-Nitrophenyl chloroformate (4-NPC) is a versatile reagent frequently used for the activation of amines and alcohols to form carbamates and carbonates, respectively. thieme-connect.com In syntheses related to this compound, this reagent is key for creating carbamate linkages. The reaction typically involves condensing a free amine on a molecule with 4-nitrophenyl chloroformate, often in the presence of an amine base at room temperature, to produce the corresponding 4-nitrophenyl carbamate intermediate in high yields. researchgate.net

These carbamate intermediates are often stable enough to be purified but are also reactive, allowing for subsequent substitution of the 4-nitrophenyl group. thieme-connect.com This two-step process, forming a carbamate and then displacing the 4-nitrophenol group, is a common strategy in the synthesis of more complex molecules, including prodrugs and bioconjugates. thieme-connect.comresearchgate.net For instance, benzylamine can be acylated with 4-nitrophenyl chloroformate to yield 4-nitrophenyl benzylcarbamate. emerginginvestigators.org

Advanced Synthetic Process Development in Academic Settings

Academic research has focused on optimizing laboratory-scale production for high yield and purity and exploring modern techniques like continuous flow chemistry for improved scalability and safety.

Methodologies for High Yield and Purity in Laboratory-Scale Production

Two primary methods are prevalent for the laboratory-scale synthesis of this compound, targeting high yield and purity.

Reductive Amination : This approach involves the reaction of 4-nitrobenzaldehyde with ethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A common reducing agent for this transformation is sodium borohydride (NaBH₄). This method has been reported to produce this compound (referred to as Ethyl[(4-nitrophenyl)methyl]amine in the study) in high yield (93%). rsc.org

Nucleophilic Substitution : This method consists of reacting a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, with ethanamine. In this SN2 reaction, the amine acts as the nucleophile, displacing the halide to form the product. The reaction is typically performed in a polar aprotic solvent like acetonitrile with a base such as potassium carbonate (K₂CO₃) to neutralize the acid formed. rsc.org This route has also demonstrated high efficacy, with reported yields of around 95% for analogous products. rsc.org

| Synthetic Method | Starting Materials | Key Reagents | Reported Yield |

| Reductive Amination | 4-nitrobenzaldehyde, Ethanamine | Sodium Borohydride (NaBH₄) | 93% rsc.org |

| Nucleophilic Substitution | 4-nitrobenzyl bromide, Ethanamine | Potassium Carbonate (K₂CO₃) | 95% rsc.org |

Exploration of Continuous Flow Reactor Methodologies for Scalable Synthesis

Continuous flow chemistry offers significant advantages for scalable synthesis, including enhanced safety, improved heat transfer, and precise control over reaction parameters, which is particularly beneficial for potentially hazardous reactions like nitration. ncl.res.inresearchgate.net While specific studies on the continuous flow synthesis of this compound are not detailed, the principles have been applied to key reaction types involved in its synthesis.

Continuous-flow nitrification technology is recognized for its higher safety and production efficiency compared to traditional batch reactors. researchgate.net Similarly, the reduction of nitroarenes to amines has been successfully implemented in continuous-flow systems, using catalysts packed into microreactors (µPBR). nih.gov These systems allow for rapid and efficient reduction under controlled conditions. nih.gov The assembly of modular continuous flow systems from affordable parts makes this technology accessible for laboratory exploration of reactions like the synthesis of this compound, potentially improving yield, safety, and scalability. springernature.com

Chemical Reactivity and Transformation Mechanisms of N 4 Nitrobenzyl Ethanamine

Nitro Group Reduction Chemistry

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to a primary amine. This transformation is fundamental in organic synthesis, particularly in the production of aromatic amines which are valuable intermediates.

Catalytic Hydrogenation to N-(4-aminobenzyl)ethanamine

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the conversion of N-(4-nitrobenzyl)ethanamine to N-(4-aminobenzyl)ethanamine, common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. Pd/C is often favored for its high activity and selectivity, typically requiring moderate pressures and temperatures.

Table 1: Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Typical Pressure (atm) | Typical Temperature (°C) | Solvent |

|---|---|---|---|

| 10% Pd/C | 1-4 | 25-80 | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) |

| PtO₂ (Adam's catalyst) | 1-4 | 20-50 | Ethanol, Acetic Acid |

This table presents generalized conditions for the hydrogenation of aromatic nitro compounds. Specific conditions for this compound may vary.

Non-Catalytic Reductions with Hydride Reagents (e.g., lithium aluminum hydride)

Non-catalytic methods using chemical reducing agents offer an alternative to catalytic hydrogenation. Metal hydrides, particularly lithium aluminum hydride (LiAlH₄), are potent reducing agents capable of converting nitro groups to amines. wikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

LiAlH₄ is a powerful, non-selective reducing agent. wikipedia.org While it effectively reduces the nitro group, it can also react with other functional groups if present. In the case of this compound, the secondary amine is generally unreactive towards LiAlH₄. However, the reduction of aromatic nitro compounds with LiAlH₄ can sometimes lead to the formation of azo compounds as byproducts, resulting from the condensation of intermediate nitroso and hydroxylamine (B1172632) species. wikipedia.orgresearchgate.net The product distribution can be sensitive to reaction conditions and the substrate's structure. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions is dictated by the directing effects of the two substituents already present on the ring: the nitro group (-NO₂) and the ethylaminomethyl group (-CH₂NHCH₂CH₃).

The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org The ethylaminomethyl group, an alkylamine substituent, is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, these groups are para to each other. The activating -CH₂NHCH₂CH₃ group directs incoming electrophiles to the positions ortho to it (C2 and C6). The deactivating -NO₂ group directs to the positions meta to it (also C2 and C6). Thus, the directing effects of both groups are concerted, strongly favoring substitution at the positions ortho to the ethylaminomethyl group.

Halogenation Pathways

Halogenation introduces a halogen atom (e.g., Cl, Br) onto the aromatic ring. This reaction is typically carried out using a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). wikipedia.org The catalyst polarizes the halogen molecule, generating a potent electrophile. Given the directing effects of the substituents on this compound, halogenation is expected to occur at the 2- and/or 6-positions.

Table 2: Typical Reagents for Electrophilic Aromatic Halogenation

| Reaction | Reagents | Electrophile | Expected Product with this compound |

|---|---|---|---|

| Chlorination | Cl₂ / AlCl₃ or FeCl₃ | Cl⁺ | N-(2-chloro-4-nitrobenzyl)ethanamine |

Sulfonation Reactions

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically performed using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The electrophile in this reaction is SO₃ or protonated SO₃. The reaction is generally reversible. masterorganicchemistry.com Similar to halogenation, sulfonation of this compound would be directed to the positions ortho to the activating ethylaminomethyl group, yielding 2-(ethylaminomethyl)-5-nitrobenzenesulfonic acid.

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions, including alkylation, acylation, and nitrosation.

Alkylation : Secondary amines can be alkylated by reaction with alkyl halides to form tertiary amines. libretexts.org For example, reacting this compound with an alkyl halide like iodomethane (B122720) would yield N-methyl-N-(4-nitrobenzyl)ethanamine. Multiple alkylations can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Acylation : Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This reaction forms an amide. For instance, treatment with acetyl chloride would convert the secondary amine into an N-acetylated amide, N-acetyl-N-(4-nitrobenzyl)ethanamine.

Nitrosation : Secondary amines react with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form N-nitrosamines. libretexts.org This reaction would yield N-nitroso-N-(4-nitrobenzyl)ethanamine, which typically appears as an insoluble oil. libretexts.org

Table 3: Common Reactions of the Secondary Amine in this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N,N-disubstituted Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |

N-Alkylation and N-Acylation Reactions for Derivative Formation

The secondary amine functionality of this compound serves as a key reaction center for the synthesis of a variety of derivatives through N-alkylation and N-acylation reactions. These transformations involve the substitution of the hydrogen atom on the nitrogen with an alkyl or acyl group, respectively, yielding tertiary amines and amides.

N-Alkylation: This reaction typically proceeds by nucleophilic attack of the amine's lone pair of electrons on an electrophilic alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction leads to the formation of a tertiary amine. The reactivity of the amine can be influenced by the choice of solvent and the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation: The introduction of an acyl group is a common strategy for forming amides, which are generally more stable than the parent amines. researchgate.net This transformation is readily achieved using acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). nih.gov These reactions are often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to act as a catalyst and scavenge the acidic byproduct. researchgate.net A specific method for N-acetylation involves the use of acetonitrile (B52724) as the acetylating agent in the presence of an alumina (B75360) catalyst under continuous-flow conditions. nih.gov

The table below summarizes common reagents used for these transformations and the resulting products.

| Reaction Type | Reagent Class | Specific Example | Product Class |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Alkyl Sulfate | Diethyl Sulfate ((CH₃CH₂)₂SO₄) | Tertiary Amine | |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide | |

| Nitrile/Catalyst | Acetonitrile (CH₃CN) / Al₂O₃ | Amide |

Dehydrogenation Reactions Leading to Imine or Nitrile Formation

Dehydrogenation of this compound involves the removal of hydrogen molecules to create carbon-nitrogen multiple bonds. This process typically requires a metal catalyst and can lead to the formation of either an imine or, with more extensive oxidation, a nitrile.

The initial step in the dehydrogenation of a secondary amine like this compound is the removal of two hydrogen atoms—one from the nitrogen and one from the adjacent benzylic carbon—to form the corresponding imine, N-(4-nitrobenzylidene)ethanamine. hawaii.edu This transformation can be catalyzed by various transition metal complexes, such as those based on iridium or ruthenium. hawaii.edudtu.dk The reaction often requires a hydrogen acceptor, like an alkene (e.g., ethylene), to facilitate the removal of hydrogen from the catalytic cycle, although acceptorless dehydrogenation, which liberates H₂ gas, is also possible. nih.govresearchgate.net

Further dehydrogenation of the amine can lead to nitrile formation. nih.gov This process is more commonly described for primary amines, which are oxidized first to an imine intermediate and then to the nitrile. researchgate.net For a secondary amine like this compound, cleavage of the N-ethyl bond would be required in conjunction with dehydrogenation to form 4-nitrobenzonitrile. A potential complication in these reactions is the competing reduction of the nitro group, especially when using catalysts and conditions (e.g., liberated H₂) that favor hydrogenation. dtu.dk

The table below presents catalytic systems reported for the dehydrogenation of amines.

| Transformation | Catalytic System | Hydrogen Acceptor/Byproduct | Reference |

| Amine to Imine | Iridium PCP Pincer Complex | tert-Butylethylene | hawaii.edu |

| Amine to Imine | [RuCl₂(IiPr)(p-cymene)] / DABCO | H₂ (gas) | dtu.dk |

| Amine to Nitrile | Heterogeneous Pt Catalyst | Ethylene | nih.gov |

| Amine to Nitrile | Amide-derived Ru(II)-hydride | H₂ (gas) | researchgate.net |

Mechanistic Studies of Reaction Pathways

Investigation of Intermediates and Transition States

Mechanistic studies provide insight into the stepwise pathways of chemical transformations, including the identification of short-lived intermediates and high-energy transition states.

In the catalytic dehydrogenation of secondary amines to imines, the reaction pathway is believed to involve the catalyst's metal center directly. For instance, with iridium PCP pincer complexes, the proposed mechanism involves the initial intermolecular oxidative addition of the N-H bond of the amine to the iridium center. hawaii.edu This forms a metal-hydride intermediate. Subsequent β-hydride elimination from the adjacent carbon atom releases the imine product and a metal-dihydride species, which is then regenerated for the next catalytic cycle by transferring hydrogen to an acceptor molecule. hawaii.edu

Reactions involving the nitro group also proceed through distinct intermediates. The reduction of the 4-nitrobenzyl moiety, for example, does not occur in a single step but through intermediates such as the corresponding hydroxylamine. researchgate.net The formation of this hydroxylamine is significant, as it converts the strongly electron-withdrawing nitro group into an electron-donating group, which can destabilize the molecule and promote subsequent fragmentation. researchgate.net This fragmentation can lead to the formation of highly reactive intermediates, such as an azaquinone methide. researchgate.net

Understanding the Influence of the Nitro Group on Reactivity and Electron-Accepting Capacity

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of this compound through both inductive and resonance effects. nih.govrsc.org

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect extends to the benzylic carbon and, subsequently, to the ethanamine nitrogen.

Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the benzene ring onto its oxygen atoms. This delocalization creates a significant partial positive charge on the ring carbons, particularly at the ortho and para positions.

This strong electron-withdrawing character has several key consequences for the molecule's reactivity:

Reduced Nucleophilicity of the Amine: The inductive pull of the nitro group decreases the electron density on the secondary amine nitrogen. This makes the nitrogen's lone pair of electrons less available for donation, rendering this compound less nucleophilic and less basic compared to unsubstituted N-benzylethanamine.

Activation of the Aromatic Ring: While the ring is deactivated towards electrophilic aromatic substitution, it is strongly activated for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at the ortho or para position. nih.govrsc.org

Reactivity Modulation upon Reduction: The chemical nature of the entire molecule can be dramatically altered by transforming the nitro group. Reduction of the nitro group to an electron-donating hydroxylamine or amine group reverses the electronic effects, increasing electron density in the ring and facilitating reactions like fragmentation or cleavage of the benzylic C-N bond. researchgate.net

The electronic effects of the nitro group are summarized in the table below.

| Electronic Effect | Description | Consequence on Reactivity |

| Inductive (-I) | Withdrawal of electron density through sigma bonds. | Decreases basicity and nucleophilicity of the amine nitrogen. |

| Resonance (-M) | Delocalization of pi-electrons from the ring onto the NO₂ group. | Creates electron-deficient centers on the aromatic ring, activating it for SNAr. |

| Electron-Accepting | Acts as a strong electron sink. | Stabilizes negative charge in intermediates (e.g., Meisenheimer complexes in SNAr). |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of N-(4-nitrobenzyl)ethanamine is anticipated to exhibit distinct signals corresponding to the protons of the ethyl and 4-nitrobenzyl groups. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets in the downfield region, typically between δ 7.5 and 8.2 ppm, due to the strong electron-withdrawing effect of the nitro group. The benzylic protons (Ar-CH₂) would be expected to produce a singlet or a triplet (if coupled to the N-H proton) around δ 3.8-4.0 ppm. The methylene (B1212753) protons of the ethyl group (-CH₂-CH₃) would likely resonate as a quartet around δ 2.7-2.9 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₂-CH₃) would appear as a triplet further upfield, around δ 1.1-1.3 ppm. The N-H proton would give a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | 7.9 - 8.2 | Doublet (d) |

| Aromatic (meta to NO₂) | 7.4 - 7.6 | Doublet (d) |

| Benzyl (B1604629) (Ar-CH₂) | 3.8 - 4.0 | Singlet (s) or Triplet (t) |

| Ethyl (-CH₂-) | 2.7 - 2.9 | Quartet (q) |

| Ethyl (-CH₃) | 1.1 - 1.3 | Triplet (t) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The carbon atom attached to the nitro group (C-NO₂) is expected to be the most downfield of the aromatic signals, likely above δ 145 ppm. The other aromatic carbons would appear in the typical aromatic region (δ 120-140 ppm). The benzylic carbon (Ar-CH₂) would likely resonate around δ 50-55 ppm. The methylene carbon of the ethyl group (-CH₂) would be expected in the δ 40-45 ppm range, while the methyl carbon (-CH₃) would appear at the highest field, around δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-NO₂) | > 145 |

| Aromatic (quaternary) | 140 - 145 |

| Aromatic (CH) | 120 - 130 |

| Benzyl (Ar-CH₂) | 50 - 55 |

| Ethyl (-CH₂-) | 40 - 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound (C₉H₁₂N₂O₂), which has a monoisotopic mass of 180.0899 g/mol . An experimental measurement confirming this value to within a few parts per million would provide strong evidence for the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the N-H bond, C-H bonds, and the aromatic ring.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (amine) | 3300 - 3500 | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| N-O (nitro) | 1500 - 1550 and 1300 - 1370 | Asymmetric and Symmetric Stretch |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the amine N-H group and the oxygen atoms of the nitro group, which would play a crucial role in determining the solid-state properties of the compound. However, no published crystal structure for this compound has been found in the surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed provide information about the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for light absorption. uzh.ch

The structure of this compound contains two primary chromophores: the nitro-substituted benzene ring and the amine group. The benzene ring and nitro group create a conjugated π-system, while the nitrogen atom of the ethanamine group possesses a non-bonding pair of electrons (n-electrons). Consequently, the UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. pharmatutor.org They are characteristic of compounds with unsaturated centers like aromatic rings and nitro groups. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity). shu.ac.uk For aromatic nitro compounds, these transitions often occur at specific wavelengths that can be influenced by solvent polarity. shu.ac.uk

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* anti-bonding orbital of the aromatic ring. pharmatutor.org These transitions are generally of lower energy, meaning they occur at longer wavelengths compared to π → π* transitions. uzh.chyoutube.com However, they are often less intense (lower molar absorptivity) because the spatial overlap between the n and π* orbitals is less favorable. uzh.ch

The specific absorption maxima (λ_max) for this compound can be inferred from structurally similar compounds like 4-nitroaniline (B120555) and N,N-diethyl-4-nitroaniline, which also feature an amino group and a nitro group attached to a benzene ring. researchgate.netresearchgate.net These compounds exhibit strong absorbance due to the charge-transfer character of the transition between the electron-donating amino group and the electron-withdrawing nitro group.

Beyond characterizing the molecule itself, UV-Vis spectroscopy is a valuable tool for studying its interactions with molecular targets, such as proteins or DNA. nih.gov When a small molecule binds to a larger macromolecule, changes in the electronic environment can alter the UV-Vis absorption spectrum. These changes are typically observed as:

Hyperchromicity or Hypochromicity: An increase (hyperchromism) or decrease (hypochromism) in molar absorptivity at a specific wavelength, indicating changes in the molecule's conformation or interaction with the target. nih.gov

Bathochromic Shift (Red Shift) or Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a longer (red) or shorter (blue) wavelength, respectively. These shifts suggest an alteration in the energy gap between the ground and excited states upon binding. nih.gov

A binding study would typically involve titrating a solution of the molecular target with increasing concentrations of this compound and recording the spectrum after each addition. The resulting data can be used to determine binding constants and stoichiometry. nih.gov

Table 1: Hypothetical UV-Vis Titration Data for this compound Binding to a Molecular Target

| [this compound] (µM) | Absorbance at λ_max (e.g., 350 nm) | Wavelength Shift (Δλ) (nm) |

| 0 | 0.500 | 0 |

| 5 | 0.525 | +2 |

| 10 | 0.548 | +4 |

| 15 | 0.565 | +5 |

| 20 | 0.575 | +6 |

| 25 | 0.580 | +6 |

This table illustrates a potential binding interaction characterized by hyperchromicity (increasing absorbance) and a bathochromic shift (positive Δλ), suggesting complex formation.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating, identifying, and quantifying a target compound and any associated impurities within a sample. researchgate.net Impurity profiling is critical in pharmaceutical development and quality control to ensure the safety and efficacy of a substance. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. waters.com For a molecule like this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The use of a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), significantly enhances the analytical power of HPLC for impurity profiling. researchgate.net Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector acquires a full UV-Vis spectrum (e.g., 190-800 nm) at every point in the chromatogram. This capability provides several advantages:

Optimal Wavelength Selection: The ideal wavelength for quantifying the main compound and any impurities can be selected after the analysis is complete, ensuring maximum sensitivity for all components.

Peak Identification: The acquired spectrum of a peak can be compared to a library of reference spectra for positive identification.

Peak Purity Analysis: This is a key feature of PDA detection for impurity profiling. researchgate.net The software analyzes the spectra collected across a single chromatographic peak (at the upslope, apex, and downslope). If the peak represents a single, pure compound, all spectra should be identical. If a co-eluting impurity is present, the spectra will differ across the peak. chromforum.org The system calculates a "Purity Angle," which is a measure of the spectral dissimilarity. This value is compared against a "Purity Threshold," which is determined from the spectral noise and solvent effects. waters.com If the Purity Angle is less than the Purity Threshold, the peak is considered spectrally pure.

This comprehensive analysis allows for the confident detection and quantification of impurities, even those that are not fully separated from the main compound peak. researchgate.net

Table 2: Example HPLC-PDA Purity Analysis Report for this compound

| Peak ID | Retention Time (min) | Area (%) | Purity Angle | Purity Threshold | Purity Status |

| Impurity A | 3.45 | 0.08 | 0.152 | 0.210 | Pass |

| This compound | 5.21 | 99.85 | 0.115 | 0.210 | Pass |

| Impurity B | 6.78 | 0.07 | 0.350 | 0.210 | Fail |

This table shows a hypothetical analysis where the main peak is pure. Impurity A is also spectrally pure, while Impurity B fails the purity test, indicating the presence of a co-eluting substance.

Computational and Theoretical Chemistry Studies of N 4 Nitrobenzyl Ethanamine and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT methods are widely used to calculate optimized geometries, vibrational frequencies, and various electronic descriptors that help in understanding molecular structure and reactivity. bohrium.comresearchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p), to model the system accurately. bohrium.comresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(4-nitrobenzyl)ethanamine, DFT calculations would predict key bond lengths, bond angles, and dihedral angles. The results would show the characteristic geometry of the para-substituted benzene (B151609) ring, the tetrahedral arrangement around the sp³ hybridized carbon and nitrogen atoms of the ethylamine (B1201723) side chain, and the planar nature of the nitro group.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

HOMO: In this compound, the HOMO is expected to be localized primarily on the more electron-rich portion of the molecule, specifically the ethanamine nitrogen atom and, to a lesser extent, the benzene ring. This indicates that this region is the primary site for electrophilic attack.

LUMO: The LUMO is anticipated to be concentrated over the electron-deficient nitro group and the aromatic ring, signifying these areas as the sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily polarizable and more chemically reactive. The presence of both the electron-donating amine group and the electron-withdrawing nitro group is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzylamine (B48309), indicating higher reactivity. nih.gov

| Parameter | Predicted Value | Description |

| C-N (amine) bond length | ~1.47 Å | Typical single bond length between sp³ carbon and sp³ nitrogen. |

| C-N (nitro) bond length | ~1.48 Å | Bond connecting the nitro group to the aromatic ring. |

| N-O (nitro) bond length | ~1.22 Å | Characteristic bond length within the nitro group. |

| HOMO Energy | (Calculated Value) | Energy of the highest occupied molecular orbital. |

| LUMO Energy | (Calculated Value) | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Fukui functions are conceptual DFT descriptors that identify the most reactive sites within a molecule. scm.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net This analysis allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. bohrium.com

The condensed Fukui functions (fk+, fk-, and fk0) provide atom-specific reactivity information:

fk+: Measures reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest fk+ value is the most likely site for a nucleophile to attack.

fk-: Measures reactivity towards an electrophilic attack (electron donation). The atom with the highest fk- value is the most probable site for an electrophile to attack.

fk0: Measures reactivity towards a radical attack .

For this compound, the analysis is predicted to show that the nitrogen atom of the ethanamine group is the most nucleophilic center (highest fk-), making it the primary site for reactions with electrophiles. Conversely, the carbon atoms of the aromatic ring and the nitrogen atom of the nitro group are expected to be the most electrophilic centers (highest fk+), susceptible to attack by nucleophiles. nih.gov

| Atomic Site | Predicted Fukui Function (fk-) | Predicted Fukui Function (fk+) | Predicted Reactivity |

| N (amine) | High | Low | Site for electrophilic attack |

| O (nitro) | Low | Moderate | Site for nucleophilic attack |

| N (nitro) | Low | High | Site for nucleophilic attack |

| C (aromatic, ortho to NO2) | Low | High | Site for nucleophilic attack |

| C (aromatic, ipso to NO2) | Low | High | Site for nucleophilic attack |

Analysis of the Electronic Influence of the Nitro Group on Molecular Reactivity and Stability

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (via the sigma bonds) and the resonance effect (via the pi system). nih.gov This has a profound impact on the electronic properties, reactivity, and stability of this compound.

The strong electron-withdrawing nature of the nitro group deactivates the benzene ring, making it significantly less electron-rich than benzene itself. uchile.cl This deactivation reduces the ring's susceptibility to electrophilic aromatic substitution. Furthermore, the resonance effect preferentially draws electron density from the ortho and para positions, making the meta positions the least deactivated and thus the preferred sites for any potential electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution across a molecule's surface. researchgate.net It helps to visualize electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions and sites of chemical reactivity. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, preferred sites for electrophilic attack) and blue indicating regions of low electron density (positive potential, preferred sites for nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map is expected to show:

Intense Red Regions: The most negative potential (red) will be localized on the two oxygen atoms of the nitro group, reflecting their high electronegativity and the accumulation of electron density.

Negative to Neutral Regions: The area around the amine nitrogen atom will also exhibit a negative potential, though less intense than the nitro oxygens, making it a nucleophilic center. The aromatic ring will show varying potential, generally being less negative than unsubstituted benzene due to the nitro group's influence.

Blue Regions: The most positive potential (blue) will be found on the hydrogen atom attached to the amine nitrogen, making it a potential hydrogen bond donor. The hydrogen atoms on the benzene ring will also exhibit a positive potential.

This visualization confirms the reactive sites predicted by Fukui analysis and highlights how the molecule would interact with other polar molecules, solvents, or biological receptors.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around its single bonds. libretexts.orglibretexts.org For this compound, significant conformational flexibility exists due to rotation around the C(aryl)-CH₂, CH₂-N, and N-CH₂CH₃ bonds. These rotations lead to various conformers with different energies and stabilities.

Intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O), can also play a role in stabilizing certain conformations. researchgate.net While a strong intramolecular N-H···O hydrogen bond between the amine and nitro groups is geometrically unlikely to be a dominant feature in a low-energy conformer, weaker interactions can influence the subtle balance of forces that determine the preferred molecular shape. The crystal structure of related molecules often reveals that intermolecular forces, such as N-H···O hydrogen bonds between neighboring molecules, are significant in the solid state. researchgate.net

Theoretical Insights into Spectroscopic Properties (e.g., predicted NMR shifts, IR vibrational modes)

Computational methods can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

Predicted NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). The predicted shifts for this compound would reflect its chemical environment.

¹H NMR: The spectrum is expected to show distinct signals for each type of proton. The aromatic protons would appear as two doublets in the downfield region (δ ≈ 7.5-8.2 ppm), a characteristic pattern for para-substituted rings, with the protons ortho to the electron-withdrawing nitro group being the most deshielded. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a singlet around δ ≈ 3.8-4.5 ppm. The ethyl group would present as a quartet for the methylene protons (-CH₂-) around δ ≈ 2.7-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ ≈ 1.1-1.3 ppm.

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield. The benzylic carbon and the two distinct carbons of the ethyl group would appear in the aliphatic region.

Predicted IR Vibrational Modes: Theoretical frequency calculations can predict the positions and intensities of bands in the Infrared (IR) spectrum. semanticscholar.org For this compound, the most characteristic vibrational modes are associated with its functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Stretching of the secondary amine N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Symmetric and asymmetric stretching of C-H bonds in the ethyl and methylene groups. |

| NO₂ Asymmetric Stretch | 1510 - 1560 | Strong absorption due to the asymmetric stretching of the nitro group. |

| Aromatic C=C Stretch | 1590 - 1610 | Stretching vibrations within the benzene ring. |

| NO₂ Symmetric Stretch | 1335 - 1385 | Strong absorption due to the symmetric stretching of the nitro group. |

| C-N Stretch | 1180 - 1360 | Stretching of the amine and benzyl (B1604629) C-N bonds. |

Applications As a Synthetic Building Block in Complex Chemical Architectures

Precursor in Multistep Organic Synthesis

The utility of N-(4-nitrobenzyl)ethanamine as a precursor in multistep synthesis is rooted in the distinct reactivity of its two main functional groups: the secondary amine and the aromatic nitro group. The secondary amine provides a nucleophilic center, readily participating in reactions such as acylation, alkylation, and the formation of urea (B33335) or thiourea (B124793) derivatives. This allows for the extension of the molecule and the introduction of diverse functional groups.

Simultaneously, the nitro group on the benzene (B151609) ring is a powerful tool for synthetic chemists. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced under various conditions to an aniline (B41778) derivative. This resulting primary aromatic amine is a key functional group that opens up a vast landscape of subsequent chemical transformations, including diazotization reactions (to introduce halides, hydroxyl, or cyano groups) and amide or sulfonamide bond formations. A general synthesis for related N-substituted 4-nitrobenzylamine (B181301) derivatives can be achieved via reductive amination of 4-nitrobenzaldehyde (B150856) or nucleophilic substitution using 4-nitrobenzyl bromide. rsc.org For instance, a two-step reductive amination process is used for the synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. researchgate.net This dual functionality makes this compound a strategic starting point for linear or convergent synthesis strategies aimed at producing complex target molecules.

Role in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. This compound provides a flexible scaffold for the construction of various nitrogen-containing heterocyclic systems.

The secondary amine can be incorporated as a ring nitrogen atom in numerous heterocyclic structures. For example, it can react with appropriate bifunctional reagents to form rings such as piperazines, diazepanes, or other more complex fused systems. The ethyl group provides conformational flexibility to the resulting heterocyclic ring, which can be crucial for biological activity.

Furthermore, the 4-nitrophenyl moiety is a common precursor in the synthesis of many advanced heterocyclic systems. After the reduction of the nitro group to an amine, this new functional handle can be used to build fused heterocyclic rings, such as benzimidazoles, quinoxalines, or phenazines, through condensation reactions with appropriate carbonyl compounds or their equivalents. The table below lists examples of heterocyclic systems that have been synthesized using precursors containing the 4-nitrophenyl group, illustrating the potential synthetic pathways available for derivatives of this compound.

Table 1: Examples of Heterocyclic Systems from 4-Nitrophenyl Precursors

| Heterocyclic System | Precursor Type | Synthetic Reaction |

|---|---|---|

| Isoxazole | 4-Nitrophenyl chalcone | Cyclization with hydroxylamine (B1172632) |

| Pyrimidine | 4-Nitrophenyl-substituted thiourea | Heterocyclization with arylidene malononitrile |

| Pyrazole | 4-Nitrophenyl chalcone | Reaction with hydrazine (B178648) derivatives |

| Benzimidazole | Diaminobenzene derivative | Condensation with aldehydes or carboxylic acids |

Utility in the Synthesis of Organometallic Complexes, including Palladacycles

The nitrogen atom in this compound can act as a directing group in C-H activation reactions, making it a valuable ligand for the synthesis of organometallic complexes, particularly palladacycles. nih.govacs.org Palladacycles are a class of organopalladium compounds containing a stable carbon-palladium sigma bond within a cyclic structure. nih.govresearchgate.net They are highly effective catalysts in a variety of cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions. mdpi.com

In the formation of a palladacycle from this compound, the nitrogen atom of the ethylamine (B1201723) side chain would first coordinate to a palladium(II) salt, such as palladium(II) acetate (B1210297). researchgate.net This coordination brings the palladium center in close proximity to one of the ortho C-H bonds on the benzyl (B1604629) ring. An intramolecular C-H activation step, often referred to as cyclopalladation, then occurs, leading to the formation of a stable five-membered ring containing the palladium atom. nih.govacs.org The resulting palladacycle is typically a dimeric species bridged by acetate or chloride ligands, which can be cleaved with other ligands to form monomeric, catalytically active complexes. researchgate.net The presence of the nitro group can influence the electronic properties of the aromatic ring and, consequently, the reactivity and stability of the resulting palladacycle.

Scaffold for Chemical Library Synthesis and Diversity-Oriented Synthesis Approaches

In modern drug discovery, chemical library synthesis and diversity-oriented synthesis (DOS) are powerful strategies for identifying new biologically active compounds. These approaches rely on the use of a central molecular "scaffold" that can be systematically decorated with a variety of chemical appendages to generate a large collection, or library, of structurally related molecules.

This compound is an excellent candidate for such a scaffold due to its multiple points for diversification.

Amine Modification: The secondary amine can be acylated or sulfonylated with a wide range of acid chlorides or sulfonyl chlorides, introducing diverse side chains.

Nitro Group Transformation: The nitro group can be reduced to an amine and subsequently acylated, alkylated, or used in reductive amination to append another layer of diversity.

Aromatic Ring Substitution: The aromatic ring itself can be subjected to further substitution reactions, although the positions are directed by the existing substituents.

This multi-directional approach allows for the rapid generation of a large and diverse library of compounds from a single, readily accessible starting material. The resulting library can then be screened for desirable biological or material properties.

Table 2: Potential Diversification Points of the this compound Scaffold

| Modification Site | Reaction Type | Example Reagents | Resulting Functional Group |

|---|---|---|---|

| Secondary Amine | Acylation | Acetyl chloride, Benzoyl chloride | Tertiary Amide |

| Secondary Amine | Sulfonylation | Methanesulfonyl chloride | Sulfonamide |

| Nitro Group (after reduction) | Acylation | Propionyl chloride | Aromatic Amide |

| Nitro Group (after reduction) | Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl Group |

Intermediate in the Preparation of Specific Research Reagents

The unique chemical features of this compound also make it a useful intermediate in the synthesis of specialized reagents for chemical and biological research. The 4-nitrobenzyl group is a known component in several analytical reagents. For example, 4-(4-nitrobenzyl)pyridine (B86830) (NBP) is a well-established colorimetric reagent used to detect and quantify alkylating agents. nih.govacs.org The reaction involves the alkylation of the pyridine (B92270) nitrogen, followed by a base-induced rearrangement that produces a highly colored product.

Similarly, the 4-nitrobenzyl moiety can be used as a photolabile protecting group in organic synthesis. This protecting group is stable to many chemical conditions but can be cleaved with high efficiency by irradiation with UV light, allowing for the controlled release of a protected functional group at a desired stage of a synthetic sequence.

By modifying the amine portion of this compound, it is possible to synthesize custom reagents. For example, attaching a fluorescent tag, a biotin (B1667282) molecule for affinity purification, or a reactive group for covalent labeling to the nitrogen atom would create a bifunctional probe. In such a probe, the 4-nitrophenyl group could serve as a signaling unit (e.g., for electrochemical detection) or as a handle for further modification, demonstrating the compound's potential as a versatile intermediate for creating tailored research tools. ketonepharma.comnbinno.com

Synthesis and Characterization of N 4 Nitrobenzyl Ethanamine Derivatives and Analogues

N-(4-Aminobenzyl)ethanamine and its Derivatives via Nitro Group Reduction

The conversion of the nitro group in N-(4-nitrobenzyl)ethanamine to an amino group is a fundamental transformation for creating a variety of derivatives. This reduction is a common and well-established process in organic synthesis. wikipedia.orggoogle.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgscispace.com For instance, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a widely used and efficient method. commonorganicchemistry.com Another common approach involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. commonorganicchemistry.comscispace.com

A specific example of a related reduction is the synthesis of 4-aminobenzyl alcohol from 4-nitrobenzyl alcohol using a hydrazine (B178648) hydrate-Raney nickel system. google.com This method is known for its convenient operation and high yield. google.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel) | A common and often clean method for reducing nitro groups to amines. commonorganicchemistry.com |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) | Provides a mild method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.comscispace.com |

| Hydrazine Hydrate/Raney Nickel | An effective system for the reduction of nitrobenzyl alcohols to aminobenzyl alcohols. google.com |

The resulting N-(4-aminobenzyl)ethanamine is a versatile intermediate that can undergo further reactions, such as diazotization followed by coupling reactions, to introduce a wide range of functionalities.

N-Alkyl, N-Aryl, and N-Acyl Substituted Ethanamine Derivatives

The secondary amine in this compound allows for the introduction of various substituents on the nitrogen atom, leading to N-alkyl, N-aryl, and N-acyl derivatives.

N-Acyl Derivatives: Acylation of the ethanamine nitrogen can be readily achieved by reacting this compound with an appropriate acylating agent, such as an acyl chloride or an acid anhydride. A related compound, N-acetyl-2-(4-nitrophenyl)ethylamine, is a known derivative that can be used as an organic synthesis intermediate. chemicalbook.com The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been achieved through a mechanochemical method by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com

N-Alkyl and N-Aryl Derivatives: N-alkylation can be performed using alkyl halides, while N-arylation can be achieved through methods like the Buchwald-Hartwig amination. These reactions would yield a variety of substituted this compound derivatives with modified steric and electronic properties. For example, N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine is a known N-alkylated derivative. nih.gov The synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline has been reported via a two-step reductive amination process. researchgate.net

Table 2: Examples of N-Substituted Ethanamine Derivatives

| Derivative Type | Example Compound | Precursors |

|---|---|---|

| N-Acyl | N-acetyl-2-(4-nitrophenyl)ethylamine chemicalbook.com | 2-(4-nitrophenyl)ethylamine and an acetylating agent |

| N-Acyl | N-(2,2-diphenylethyl)-4-nitrobenzamide mdpi.com | 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride |

| N-Alkyl | N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine nih.gov | N-ethyl-ethanamine and 4-nitrobenzyl halide |

Thiadiazole Derivatives Incorporating the 4-Nitrophenyl Moiety

Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. ajprd.comnih.gov The incorporation of a 4-nitrophenyl moiety into a thiadiazole ring can lead to compounds with interesting biological properties. ajprd.comnih.gov

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides with various reagents. sbq.org.br While a direct synthesis starting from this compound is not commonly reported, the 4-nitrophenyl group is a frequent substituent in synthesized thiadiazole rings. For example, 2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole is a known compound. chemicalbook.com

One synthetic approach involves the reaction of a substituted benzoic acid with thiosemicarbazide (B42300) to form an acylthiosemicarbazide, which is then cyclized to the corresponding 1,3,4-thiadiazole. ijpcbs.com Another method is the reaction of phenylthiosemicarbazide with methoxy (B1213986) cinnamic acid molecules in the presence of phosphorus oxychloride. rsc.org

Table 3: Examples of Thiadiazole Derivatives with a 4-Nitrophenyl Moiety

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-(4-Nitrophenyl)-1,2,3-thiadiazole scbt.com | 82894-98-2 | C₈H₅N₃O₂S |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole chemicalbook.com | 30514-35-5 | C₈H₆N₄O₂S |

Related Phenyl Ethanamine Analogues (e.g., N,N-Dimethyl-2-(4-nitrophenyl)ethanamine)

Several analogues of this compound, where the substitution pattern on the phenyl ring or the ethylamine (B1201723) chain is varied, have been synthesized and studied. One such analogue is N,N-dimethyl-2-(4-nitrophenyl)ethanamine. nih.govchemsynthesis.com This compound and its derivatives are of interest in various fields of chemistry.

Other related analogues include N,N-dimethyl-2-(4-nitrophenoxy)ethanamine nih.gov and 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine. epa.gov The synthesis of these analogues typically involves the reaction of a substituted phenethylamine (B48288) or benzylamine (B48309) with an appropriate alkylating or arylating agent. For example, 4-nitrophenethylamine hydrochloride is a commercially available starting material for the synthesis of various derivatives. fishersci.ca

Table 4: Examples of Related Phenyl Ethanamine Analogues

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| N,N-Dimethyl-2-(4-nitrophenyl)ethenamine nih.gov | Not Available | C₁₀H₁₂N₂O₂ |

| N,N-dimethyl-2-(4-nitrophenoxy)ethanamine nih.gov | 51344-13-9 | C₁₀H₁₄N₂O₃ |

| 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine epa.gov | 418780-23-1 | C₁₅H₁₅ClN₂O₂ |

The study of these analogues provides valuable insights into the structure-activity relationships of this class of compounds.

Synthesis of Schiff Bases and Related Metal Complexes from Nitrobenzyl Amines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. asianpubs.org They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. jetir.org Nitrobenzyl amines, including derivatives of this compound, can serve as the amine component in Schiff base formation.

The synthesis of Schiff bases from aromatic amines and p-nitrobenzaldehyde has been reported. ijtsrd.com For instance, the reaction of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde (B150856) yields the Schiff base N-(4-nitrobenzyl) benzene-1,2-diamine, which can then be cyclized to form 2-(4-nitrophenyl)-1H-benzimidazole. nih.gov

These Schiff base ligands can then be used to form metal complexes with various transition metals like cobalt(II), copper(II), and zinc(II). nih.govacs.org The formation of these complexes can be confirmed by spectroscopic methods such as FT-IR, NMR, and UV-Vis. nih.govacs.org The coordination of the Schiff base to the metal ion typically occurs through the imine nitrogen and another donor atom, such as an oxygen or another nitrogen atom. asianpubs.orgaqa.org.ar

Table 5: General Scheme for Schiff Base and Metal Complex Formation

| Reaction Step | Reactants | Product |

|---|---|---|

| Schiff Base Formation | Primary Amine (e.g., a nitrobenzyl amine derivative) + Aldehyde/Ketone | Schiff Base (Imine) |

The resulting metal complexes often exhibit interesting electronic and geometric properties and have been investigated for various applications. nih.govaqa.org.ar

Synthesis of Carbamate (B1207046) Derivatives

Carbamates are a class of organic compounds derived from carbamic acid. nih.gov The synthesis of carbamate derivatives from this compound can be achieved by reacting the secondary amine with a suitable carbonyl source. A common method for carbamate synthesis involves the reaction of an amine with a chloroformate. sci-hub.box

For example, 4-nitrobenzyl carbamates have been prepared by the in situ formation of the chloroformate of 4-nitrobenzyl alcohol and subsequent reaction with an amine. rsc.org Another approach involves the reaction of an amine with carbon dioxide and an alkyl halide in the presence of a base. organic-chemistry.org The use of p-nitrophenyl chloroformate is also a common strategy for the preparation of a wide range of carbamates. nih.gov

Table 6: General Methods for Carbamate Synthesis

| Method | Reagents | Description |

|---|---|---|

| Chloroformate Method | Amine + Chloroformate (e.g., 4-nitrobenzyl chloroformate) | A widely used method for forming the carbamate linkage. sci-hub.box |

| Carbon Dioxide Method | Amine + CO₂ + Alkyl Halide + Base | A three-component coupling reaction to form carbamates. organic-chemistry.org |

These synthetic routes offer versatile options for the preparation of a library of carbamate derivatives of this compound for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-nitrobenzyl)ethanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-nitrobenzyl chloride and ethanamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using a 1.2:1 molar ratio of ethanamine to 4-nitrobenzyl chloride to ensure complete substitution. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Reaction monitoring with TLC or HPLC is advised .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm the nitrobenzyl group (δ 8.2–8.4 ppm for aromatic protons) and ethanamine chain (δ 2.6–3.1 ppm for CH₂-N).

- FT-IR to identify nitro group stretching (1520–1350 cm⁻¹) and amine N-H bending (~1600 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation (theoretical m/z: calculated based on C₉H₁₁N₂O₂).

- HPLC-PDA with a C18 column (acetonitrile/water mobile phase) to assess purity and detect byproducts like unreacted starting materials .

Q. How can researchers optimize solubility and stability for in vitro studies of this compound?

- Methodological Answer : Solubility can be enhanced using DMSO (for stock solutions) followed by dilution in PBS (pH 7.4). Stability testing under varying pH (4–9) and temperatures (4°C, 25°C, -20°C) via HPLC over 72 hours is recommended. For hydrolytic stability, avoid aqueous buffers with high chloride content, as nitro groups may degrade under acidic conditions. Lyophilization is preferred for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in stereochemistry, salt forms (e.g., hydrochloride vs. hydrobromide), or assay conditions. To resolve this:

- Perform chiral HPLC to isolate enantiomers and test their activity separately.

- Compare salt forms in parallel assays (e.g., receptor binding studies using HEK293 cells expressing 5-HT₂A receptors).

- Standardize assay buffers (e.g., ionic strength, pH) to minimize variability. Cross-validate results using orthogonal methods like calcium flux assays and radioligand displacement .

Q. How can computational modeling guide the design of this compound analogs with improved receptor selectivity?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to predict binding poses at target receptors (e.g., serotonin receptors) and identify key interactions (e.g., hydrogen bonds with Ser159 in 5-HT₂A).

- Perform QSAR studies to correlate substituent modifications (e.g., methoxy vs. nitro groups at the benzyl position) with activity.

- Validate predictions via synthesis and testing of prioritized analogs, focusing on reducing off-target binding (e.g., dopamine D2 receptors) .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound derivatives?

- Methodological Answer : To preserve the nitro group while hydrogenating other functionalities (e.g., alkenes):

- Use poisoned catalysts (e.g., Lindlar catalyst with quinoline) to selectively hydrogenate unsaturated bonds without reducing nitro groups.

- Optimize hydrogen pressure (1–2 atm) and reaction time (≤2 hours).

- Monitor progress via TLC and terminate the reaction before nitro reduction intermediates (e.g., hydroxylamines) form .

Q. How do structural modifications to the ethanamine chain influence the pharmacokinetic profile of this compound?

- Methodological Answer :

- Methylation of the amine (e.g., N-methyl derivatives) increases lipophilicity (logP ↑), enhancing blood-brain barrier permeability but reducing aqueous solubility.

- Cyclization (e.g., pyrrolidine substitution) improves metabolic stability by hindering CYP450 oxidation.

- Assess these effects via:

- Plasma protein binding assays (equilibrium dialysis).

- Microsomal stability tests (rat liver microsomes, NADPH cofactor).

- In vivo PK studies (Sprague-Dawley rats, IV/PO administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.